1-(Chloromethyl)-2,3-dimethylbenzene
Overview
Description
1-(Chloromethyl)-2,3-dimethylbenzene, also known as 2,3-dimethylbenzyl chloride, is an organic compound with the molecular formula C9H11Cl. It is a derivative of toluene, where the methyl groups are positioned at the 2 and 3 positions on the benzene ring, and a chloromethyl group is attached to the benzene ring. This compound is of interest due to its reactivity and applications in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,3-dimethylbenzene can be synthesized through several methods:
Chloromethylation of 2,3-dimethyltoluene: This involves the reaction of 2,3-dimethyltoluene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under reflux conditions.
Direct Chlorination: Another method involves the direct chlorination of 2,3-dimethyltoluene using chlorine gas in the presence of a radical initiator like benzoyl peroxide. This method requires careful control of reaction conditions to avoid over-chlorination.
Industrial Production Methods: Industrial production of this compound often employs the chloromethylation route due to its efficiency and scalability. The process involves continuous feeding of reactants and catalysts into a reactor, with the product being distilled off and purified through fractional distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloromethyl group can yield 2,3-dimethylbenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Products include 2,3-dimethylbenzyl alcohol, 2,3-dimethylbenzylamine, and 2,3-dimethylbenzylthiol.
Oxidation: Products include 2,3-dimethylbenzaldehyde and 2,3-dimethylbenzoic acid.
Reduction: The major product is 2,3-dimethylbenzyl alcohol.
Scientific Research Applications
1-(Chloromethyl)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-2,3-dimethylbenzene exerts its effects primarily involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino acids in proteins, affecting their structure and function.
Comparison with Similar Compounds
1-(Chloromethyl)-2,3-dimethylbenzene can be compared with other benzyl chlorides:
Benzyl Chloride (C7H7Cl): Lacks the additional methyl groups, making it less sterically hindered and more reactive.
1-(Chloromethyl)-4-methylbenzene (C8H9Cl): Has a single methyl group, leading to different reactivity and steric effects.
1-(Chloromethyl)-2,4-dimethylbenzene (C9H11Cl): Similar structure but with methyl groups at different positions, affecting its chemical behavior.
The uniqueness of this compound lies in the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-(chloromethyl)-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJJIHXWABUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929455 | |
Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13651-55-3 | |
Record name | 13651-55-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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